molecular formula C14H16N2O2 B12020322 Ethyl 5-methyl-1-P-tolyl-1H-pyrazole-4-carboxylate

Ethyl 5-methyl-1-P-tolyl-1H-pyrazole-4-carboxylate

Cat. No.: B12020322
M. Wt: 244.29 g/mol
InChI Key: QCHQXWJIFQCZCD-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1-P-tolyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group, a methyl group, and a p-tolyl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methyl-1-P-tolyl-1H-pyrazole-4-carboxylate typically involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization with p-tolyl hydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-1-P-tolyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazole-4-carboxylic acids, alcohol derivatives, and various substituted pyrazole compounds .

Scientific Research Applications

Ethyl 5-methyl-1-P-tolyl-1H-pyrazole-4-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other pyrazole derivatives and heterocyclic compounds.

    Biology: The compound has been studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Pyrazole derivatives, including this compound, are investigated for their potential use as therapeutic agents in treating various diseases.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-1-P-tolyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exert anti-inflammatory effects by modulating inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-methyl-1-P-tolyl-1H-pyrazole-4-carboxylate is unique due to the presence of both the methyl and p-tolyl groups, which can enhance its biological activity and specificity. The combination of these substituents can lead to improved pharmacokinetic properties and increased potency compared to other similar compounds .

Properties

IUPAC Name

ethyl 5-methyl-1-(4-methylphenyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-4-18-14(17)13-9-15-16(11(13)3)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHQXWJIFQCZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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